molecular formula C14H14N2O B2829651 3-methyl-N-(6-methylpyridin-2-yl)benzamide CAS No. 346720-66-9

3-methyl-N-(6-methylpyridin-2-yl)benzamide

Cat. No. B2829651
CAS RN: 346720-66-9
M. Wt: 226.279
InChI Key: AKCGNQRHTCXVRF-UHFFFAOYSA-N
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Description

“3-methyl-N-(6-methylpyridin-2-yl)benzamide” is a chemical compound with the molecular formula C14H14N2O . It is a white to light-yellow powder or crystals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used as catalysts for various reactions .


Physical And Chemical Properties Analysis

“this compound” is a white to light-yellow powder or crystals . It has a molecular weight of 226.2738 .

Scientific Research Applications

Potential as an Anti-Fibrotic Drug

3-Methyl-N-(6-Methylpyridin-2-Yl)Benzamide, referred to as IN-1130, is being researched as a novel ALK5 inhibitor with potential applications in treating fibrosis. This compound has shown promising results in suppressing renal and hepatic fibrosis. It also exhibits anti-metastatic effects in breast cancer models. The pharmacokinetics of IN-1130 indicate good oral bioavailability and effective distribution into liver, kidneys, and lungs, making it a potential oral anti-fibrotic drug (Kim et al., 2008).

Antibacterial Properties

Another derivative of this compound, 2-Methyl-N-((4-Methylpyridin-2-Yl)Carbamothioyl)Benzamide, has been identified for its antibacterial properties. It shows activity against both gram-positive and gram-negative bacteria. The compound's structure has been characterized through various techniques, including X-ray crystallography, suggesting its potential in antibacterial applications (Adam et al., 2016).

Neuroleptic Activity

A related compound, Cis-N-(1-Benzyl-2-Methylpyrrolidin-3-Yl)-5-Chloro-2-Methoxy-4-(Methylamino)Benzamide, has been synthesized and shown potential as a neuroleptic. This compound demonstrated a good correlation between structure and activity, indicating its potential in treating psychosis (Iwanami et al., 1981).

Electrophysiological Activity in Cardiology

N-Substituted-4-(1H-Imidazol-1-Yl)Benzamides, including derivatives of this compound, have been explored for their cardiac electrophysiological activity. These compounds are potential selective class III agents, which are significant in cardiac arrhythmia treatments (Morgan et al., 1990).

Role in Supramolecular Chemistry

N-(Thiazol-2-Yl)Benzamide derivatives, including 3-Methyl-N-(Thiazol-2-Yl)Benzamide, have been investigated for their gelation behavior. They exhibit significant gelation towards ethanol/water and methanol/water mixtures, with potential applications in supramolecular chemistry (Yadav & Ballabh, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on exploring the potential applications of “3-methyl-N-(6-methylpyridin-2-yl)benzamide” and similar compounds. For instance, they could be evaluated for their anti-tubercular activity or their potential use in different fields of application .

properties

IUPAC Name

3-methyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-5-3-7-12(9-10)14(17)16-13-8-4-6-11(2)15-13/h3-9H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCGNQRHTCXVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

346720-66-9
Record name 3-Methyl-N-(6-methyl-2-pyridinyl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346720669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-N-(6-METHYL-2-PYRIDINYL)BENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F7946H6D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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